molecular formula C21H26N2O4 B276022 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide

Número de catálogo B276022
Peso molecular: 370.4 g/mol
Clave InChI: YXGSRXQBVMLUIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR has been implicated in various cancers, including lung, breast, and colon cancer. Therefore, EGFR inhibitors like BIBX1382 have gained significant attention as potential anticancer agents.

Mecanismo De Acción

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which in turn inhibits cell growth and survival. 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide is a selective inhibitor of EGFR and does not inhibit other receptor tyrosine kinases like HER2 and c-Met.
Biochemical and Physiological Effects:
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of EGFR. 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide also inhibits cell migration and invasion, which are crucial steps in cancer metastasis. In addition to its anticancer properties, 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide has also been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide in lab experiments is its selectivity for EGFR. This allows researchers to specifically target the activity of EGFR without affecting other receptor tyrosine kinases. However, one of the limitations of using 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide is its low solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

Future research on 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide could focus on developing more water-soluble analogs of the compound. In addition, further studies could investigate the potential of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide as a treatment for other inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Finally, the combination of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide with other anticancer agents could be explored as a potential strategy to enhance the efficacy of cancer treatment.

Métodos De Síntesis

The synthesis of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide involves several steps. First, 1,3-benzodioxole is reacted with chloromethyl methyl ether to obtain 4-(chloromethyl)-1,3-benzodioxole. The resulting compound is then reacted with 4-aminophenol to obtain 4-(4-aminophenoxy)-1,3-benzodioxole. Next, the amine group of 4-(4-aminophenoxy)-1,3-benzodioxole is protected with a tert-butyl group to obtain N-tert-butyl-4-(4-aminophenoxy)-1,3-benzodioxole. The protected amine group is then reacted with 4-(bromomethyl)-2-methoxyphenol to obtain 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide, which is the final product.

Aplicaciones Científicas De Investigación

2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide has been extensively studied for its anticancer properties. Several in vitro and in vivo studies have shown that 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide has also been shown to enhance the efficacy of chemotherapy drugs like cisplatin and paclitaxel. In addition to its anticancer properties, 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide has also been studied for its potential as a treatment for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Propiedades

Fórmula molecular

C21H26N2O4

Peso molecular

370.4 g/mol

Nombre IUPAC

2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]phenoxy]-N-tert-butylacetamide

InChI

InChI=1S/C21H26N2O4/c1-21(2,3)23-20(24)13-25-17-7-4-15(5-8-17)11-22-12-16-6-9-18-19(10-16)27-14-26-18/h4-10,22H,11-14H2,1-3H3,(H,23,24)

Clave InChI

YXGSRXQBVMLUIH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3

SMILES canónico

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.